R6G alkyne, 6-isomer

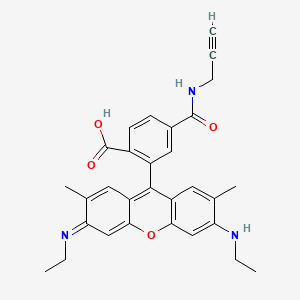

Description

BenchChem offers high-quality R6G alkyne, 6-isomer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R6G alkyne, 6-isomer including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H29N3O4 |

|---|---|

Molecular Weight |

495.6 g/mol |

IUPAC Name |

2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-4-(prop-2-ynylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C30H29N3O4/c1-6-11-33-29(34)19-9-10-20(30(35)36)21(14-19)28-22-12-17(4)24(31-7-2)15-26(22)37-27-16-25(32-8-3)18(5)13-23(27)28/h1,9-10,12-16,31H,7-8,11H2,2-5H3,(H,33,34)(H,35,36) |

InChI Key |

QQIQIYOOKKWTRU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)NCC#C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Precision Characterization: Quantum Yield of R6G Alkyne 6-Isomer

Executive Summary

Rhodamine 6G (R6G) Alkyne 6-isomer represents a high-performance fluorescent labeling reagent optimized for bio-orthogonal chemistry, specifically Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike isomeric mixtures (5/6-isomers) which can introduce heterogeneity in binding kinetics and chromatographic retention, the pure 6-isomer offers molecular uniformity critical for quantitative assays.

The Quantum Yield (Φ) of R6G Alkyne 6-isomer is 0.95 , positioning it as one of the brightest fluorophores in the yellow-orange spectrum (Emission

This technical guide provides a rigorous framework for verifying the quantum yield of R6G Alkyne 6-isomer, understanding its photophysical behavior, and optimizing its deployment in "Click" chemistry workflows.

Chemical & Photophysical Profile

Structural Logic

The R6G fluorophore consists of a xanthene core substituted with ethylamino groups. The "6-isomer" designation refers to the regiospecific attachment of the alkyne linker on the pendant phenyl ring (derived from the 6-carboxyl position of the starting anhydride).

-

Decoupled Electronics: The phenyl ring is orthogonal to the xanthene

-system. Consequently, modifications at the 5- or 6-position (like the alkyne linker) have minimal impact on the absorption/emission maxima or quantum yield compared to the parent R6G molecule. -

Alkyne Utility: The terminal alkyne group is small and biologically inert, preventing steric hindrance during the labeling of azide-tagged biomolecules.

Spectral Specifications

| Parameter | Value | Condition |

| Quantum Yield (Φ) | 0.95 | Ethanol / MeOH |

| Excitation Max ( | 518 nm | Methanol |

| Emission Max ( | 542 nm | Methanol |

| Extinction Coeff.[1] ( | 116,000 | Methanol |

| Stokes Shift | ~24 nm | - |

| Solubility | High | DMSO, DMF, Alcohols |

Experimental Protocol: Determination of Quantum Yield

To validate the quantum yield of R6G Alkyne 6-isomer, a Relative Determination method is required. Absolute measurement (using an integrating sphere) is complex; therefore, we use a standard reference with a known Φ.

Reference Standard: Rhodamine 6G (parent) in Ethanol (

Reagents & Equipment

-

Sample: R6G Alkyne 6-isomer (dissolved in Ethanol).

-

Reference: Analytical grade Rhodamine 6G (dissolved in Ethanol).

-

Solvent: Spectroscopic grade Ethanol (n = 1.36).

-

Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.

-

Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology

Step 1: Absorbance Matching (The "Optical Dilution" Rule) To avoid inner-filter effects (re-absorption of emitted light), the absorbance (Optical Density, OD) of both the sample and reference must be kept below 0.1 (ideally 0.02–0.05) at the excitation wavelength.[2]

-

Prepare stock solutions (e.g., 1 mM in DMSO).

-

Dilute into Ethanol to create a series of 4-5 concentrations.

-

Measure Absorbance at the excitation wavelength (e.g., 488 nm or 518 nm).

-

Critical Check: Ensure linear correlation between concentration and absorbance (

).

Step 2: Fluorescence Acquisition

-

Excite both sample and reference at the same wavelength used for absorbance measurement.

-

Record emission spectra from 525 nm to 700 nm.

-

Integrate the area under the emission curve (F).

Step 3: Calculation Calculate Φ using the comparative equation:

-

Grad: Gradient of the plot of Integrated Fluorescence Intensity vs. Absorbance.

- : Refractive index of the solvent (1.36 for Ethanol).[2] Note: If both are in ethanol, this term cancels out.

Visualization: QY Measurement Workflow

Figure 1: Logical workflow for relative quantum yield determination, emphasizing the critical absorbance threshold to prevent inner-filter effects.

Application Context: CuAAC "Click" Labeling

The high quantum yield of R6G Alkyne is only realized if the conjugation efficiency is high. The 6-isomer is used to label Azide-modified biomolecules (DNA, proteins, lipids).

Reaction Mechanism

The terminal alkyne reacts with an azide in the presence of Cu(I) to form a stable 1,4-disubstituted 1,2,3-triazole.

Key Consideration: Copper (Cu²⁺) is a known fluorescence quencher.

-

Protocol Adjustment: Post-reaction, extensive washing with EDTA or a specific copper scavenger is required to restore the full quantum yield of the R6G fluorophore.

Visualization: Click Chemistry Pathway

Figure 2: The CuAAC reaction pathway. The R6G-Alkyne 6-isomer forms a covalent triazole linkage with the target, preserving fluorophore stability.

Troubleshooting & Optimization

Fluorescence Quenching Factors

Even with a theoretical Φ of 0.95, experimental yield can drop due to:

-

H-Aggregate Formation: At high concentrations (>10 µM) in aqueous buffers, Rhodamine dyes stack (dimerize), causing self-quenching.

-

Solution: Keep labeling concentrations low or use organic co-solvents (DMSO/Ethanol) during the reaction.

-

-

Copper Residues: As noted, Cu ions quench fluorescence.

-

Solution: Wash with 10 mM EDTA or imidazole buffer after labeling.

-

-

pH Stability: Unlike Fluorescein (which quenches < pH 6), R6G is pH independent from pH 3 to 10, making it robust for acidic organelles (lysosomes).

Isomer Purity (5 vs 6)

Using the pure 6-isomer is critical for FRET (Fluorescence Resonance Energy Transfer) applications. The exact orientation of the dipole moment relative to the linker differs between isomers. Using a mixture introduces an ensemble of orientation factors (

References

-

Magde, D., Wong, R., & Seybold, P. G. (2002).[3] Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields. Photochemistry and Photobiology, 75(4), 327–334.[3] Retrieved from [Link]

-

Würth, C., et al. (2013). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods. Talanta, 90, 30-37. Retrieved from [Link]

Sources

Technical Whitepaper: Molar Absorptivity & Spectroscopic Profiling of R6G Alkyne 6-Isomer

Part 1: Executive Summary

Rhodamine 6G (R6G) Alkyne, specifically the pure 6-isomer , represents a high-fidelity fluorescent probe engineered for bio-orthogonal labeling via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike generic isomer mixtures, the 6-isomer provides chromatographically distinct conjugates, essential for the rigorous characterization required in therapeutic development and quantitative proteomics.

This guide provides the definitive physicochemical data, specifically the molar absorptivity (

Part 2: Physicochemical Specifications[1][2]

The accurate quantification of R6G alkyne 6-isomer relies on the Beer-Lambert Law (

Table 1: Core Spectroscopic Data

| Parameter | Value | Unit | Conditions |

| Molar Absorptivity ( | 116,000 | Methanol / Ethanol | |

| Excitation Max ( | 518 | nm | Methanol |

| Emission Max ( | 542 | nm | Methanol |

| Quantum Yield ( | 0.95 | - | Ethanol ( |

| Molecular Weight | 495.57 | g/mol | - |

| Correction Factor ( | 0.18 | - | For DNA/RNA purity correction |

| Correction Factor ( | 0.17 | - | For Protein purity correction |

Technical Note: The extinction coefficient of

is consistent with the core Rhodamine 6G chromophore.[][2] However, solvent polarity significantly shifts. In aqueous buffers (PBS), a bathochromic shift (red shift) and slight quenching due to aggregation may occur. For precise quantification, stock solutions should always be prepared in organic solvents (DMSO/DMF/MeOH) before dilution.

Part 3: Technical Deep Dive – The 6-Isomer Advantage

Why Isomer Purity Matters

Commercially available Rhodamine dyes are often supplied as mixtures of 5- and 6-isomers. While spectrally similar, these isomers exhibit distinct physicochemical behaviors that can compromise assay reproducibility:

-

HPLC Resolution: In peptide or oligonucleotide synthesis, the 5- and 6-isomers elute at different retention times. Using a mixture results in "doublet" peaks, complicating purity analysis and yield calculation. The pure 6-isomer yields a single, sharp peak.

-

Steric Orientation: The position of the alkyne linker (at the 6-position of the carboxyphenyl ring) influences the spatial orientation of the dye relative to the biomolecule. This can affect FRET efficiency and local quenching interactions.

Mechanism of Action: CuAAC Labeling

The terminal alkyne moiety serves as a bio-orthogonal handle, reacting specifically with azides. This reaction is thermodynamically favorable (

Part 4: Experimental Protocols

Protocol A: Verification of Molar Absorptivity (QC Workflow)

Objective: To validate the concentration of a stock solution using the standard extinction coefficient.

Reagents:

-

R6G Alkyne 6-isomer (Dry powder)

-

Spectroscopic grade Methanol (MeOH)

-

Class A Volumetric Flasks

Step-by-Step Methodology:

-

Gravimetric Standard: Weigh approximately

of R6G Alkyne on a microbalance (precision -

Stock Preparation: Dissolve in MeOH in a

volumetric flask to create a-

Calculation:

-

-

Serial Dilution: Prepare four dilutions (e.g.,

, -

Spectral Scan: Measure Absorbance (

) at-

Blanking: Use pure MeOH as the blank.

-

-

Data Analysis: Plot

(y-axis) vs. Concentration (x-axis).[3]-

Validation Criteria: The slope of the linear regression line should equal

(

-

Protocol B: Bioconjugation via Click Chemistry (CuAAC)

Objective: Labeling an Azide-modified protein with R6G Alkyne.

Reagents:

-

Protein-Azide (

in PBS) -

R6G Alkyne Stock (

in DMSO) -

CuSO

( -

THPTA Ligand (

in water) – Crucial for protecting proteins from oxidative damage. -

Sodium Ascorbate (

in water) – Freshly prepared.

Workflow:

-

Mixture Assembly: In a microcentrifuge tube, combine reagents in this specific order to prevent copper precipitation:

- Protein-Azide solution

-

THPTA Ligand (Final:

-

CuSO

-

Incubate premix for 1 minute to form the Cu-Ligand complex.

-

-

R6G Alkyne (Final:

-

Sodium Ascorbate (Final:

-

Incubation: Vortex gently, flush headspace with inert gas (optional), and incubate for 30–60 minutes at Room Temperature in the dark.

-

Purification: Remove excess dye using a Spin Desalting Column (7K MWCO) or dialysis against PBS.

-

Quantification: Measure

(Protein) and

Part 5: Logic & Troubleshooting Visualization

The following diagram outlines the decision logic for troubleshooting low labeling efficiency, a common bottleneck in R6G conjugation.

Figure 1: Decision matrix for diagnosing and resolving suboptimal R6G-alkyne conjugation efficiency.

References

-

Du, H., et al. (1998).[2] PhotochemCAD: A computer-aided design and research tool in photochemistry.[2] Photochemistry and Photobiology, 68(2), 141-142.[2] (Source for generic R6G spectral data).

Sources

Executive Summary & Chemical Rationale

Optimizing Bioconjugation: A Technical Guide to the Solubility and Application of Rhodamine 6G (R6G) Alkyne, 6-Isomer

Rhodamine 6G (R6G) is a benchmark xanthene dye renowned for its exceptional photostability, high quantum yield, and resistance to photobleaching. The R6G alkyne, 6-isomer derivative is specifically engineered for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry (1)[1]. The "6-isomer" designation refers to the attachment of the alkyne-bearing linker at the 6-position of the lower pendant phenyl ring. This specific regioisomer provides a distinct vector for conjugation, minimizing steric hindrance around the fluorescent xanthene core. However, the inherent physical chemistry of the xanthene scaffold dictates strict solubility parameters that must be strategically managed to ensure high-yield bioconjugation without target protein denaturation (2)[2].

Photophysical and Chemical Profile

Understanding the quantitative properties of the dye is the first step in predicting its behavior in solution.

| Property | Value | Causality / Implication |

| Molecular Weight | 495.57 Da | Standard size for small-molecule fluorophores; minimal impact on protein folding (2)[2]. |

| Molecular Formula | C30H29N3O4 | Highly aromatic structure drives strong hydrophobicity (2)[2]. |

| Absorption Maxima | 518 nm | Compatible with standard 514 nm argon-ion laser excitation (1)[1]. |

| Emission Maxima | 542 nm | Red-shifted compared to fluorescein; effectively bypasses biological autofluorescence (1)[1]. |

| Extinction Coefficient | 116,000 M⁻¹cm⁻¹ | High molar absorptivity ensures bright bioconjugates even at low labeling ratios (2)[2]. |

| Quantum Yield | 0.95 | Exceptionally efficient radiative decay, superior to many older-generation dyes (1)[1]. |

The Causality of Solubility: Xanthene Core Dynamics

The solubility profile of R6G alkyne, 6-isomer is fundamentally governed by its extensive, planar aromatic system. In polar protic solvents (such as water), the hydrophobic effect and strong intermolecular

Consequently, R6G alkyne, 6-isomer exhibits poor direct solubility in purely aqueous buffers. To disrupt these stacking interactions, the dye must be solvated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), or in alcohols, where it exhibits excellent solubility (1)[1].

| Solvent | Solubility Status | Mechanistic Role in Workflow |

| DMSO (Anhydrous) | Excellent | Primary stock solvent. Disrupts |

| DMF (Anhydrous) | Excellent | Alternative stock solvent. Useful if the target protein is sensitive to DMSO (2)[2]. |

| Alcohols (MeOH/EtOH) | Good | Suitable for analytical dilutions (e.g., HPLC/MS quality control) (1)[1]. |

| Water / PBS | Poor | Requires 5-10% organic co-solvent to maintain dye in solution during CuAAC. |

Experimental Methodology: Self-Validating CuAAC Bioconjugation Protocol

To achieve high-yield labeling of an azide-modified biomolecule while preventing dye precipitation, the following protocol integrates precise co-solvent phase management. This workflow is designed as a self-validating system, ensuring quality control at each phase transition.

Step 1: Master Stock Preparation

-

Action: Dissolve 1 mg of R6G alkyne, 6-isomer in 201 µL of anhydrous DMSO to yield a 10 mM stock.

-

Causality: Utilizing anhydrous DMSO is critical. Trace water in hygroscopic DMSO can initiate micro-precipitation over time. The 10 mM concentration ensures that the volume of stock added to the final reaction remains small, minimizing total organic solvent load.

-

Validation Checkpoint: The solution must appear as a clear, dark-colored liquid without any particulate matter. Turbidity indicates moisture contamination.

Step 2: Catalyst Complex Assembly

-

Action: In a separate tube, mix 10 mM CuSO4 with 50 mM THPTA (a water-soluble polytriazole ligand) in a 1:5 molar ratio.

-

Causality: THPTA coordinates the Cu(I) intermediate, protecting it from disproportionation and oxidation. Crucially, it prevents the generation of reactive oxygen species (ROS) that would otherwise bleach the R6G fluorophore or degrade the target protein.

Step 3: Reaction Phase Integration

-

Action: To 1 mL of azide-modified protein in PBS (pH 7.4), slowly add 10 µL of the 10 mM R6G alkyne DMSO stock while vortexing gently.

-

Causality: Slow addition under agitation prevents localized regions of high aqueous concentration, which would cause the dye to crash out. The final DMSO concentration is 1% (v/v), which is well below the typical 5-10% threshold for protein denaturation, yet sufficient to maintain the R6G alkyne in its monomeric, reactive state.

Step 4: Initiation and Incubation

-

Action: Add the pre-mixed CuSO4/THPTA complex, followed immediately by 5 mM sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst. Incubate for 1-2 hours at room temperature in the dark.

-

Causality: Ascorbate initiates the cycloaddition. Darkness is maintained to preserve the photostability of the dye.

-

Validation Checkpoint: Post-incubation, the reaction mixture should remain homogenous. If red precipitates are visible at the bottom of the tube, the co-solvent ratio was insufficient, and the conjugate yield will be severely compromised.

Step 5: Purification

-

Action: Remove unreacted dye and copper via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS.

Visualization: CuAAC Workflow & Solubility Management

Workflow for CuAAC bioconjugation managing R6G alkyne solubility via co-solvent phase integration.

Troubleshooting Solubility-Induced Failures

If the R6G alkyne precipitates upon introduction to the aqueous phase, the bioconjugation efficiency will drop to near zero.

-

Diagnostic: Cloudiness, loss of fluorescence (due to quenching), or red particulate matter settling at the bottom of the reaction tube.

-

Corrective Action: If the target biomolecule can tolerate it, increase the co-solvent concentration to a maximum of 10% DMSO. Alternatively, introduce a non-ionic surfactant (e.g., 0.1% Tween-20) to the aqueous buffer prior to dye addition. The surfactant forms micelles that encapsulate the hydrophobic xanthene core, maintaining its availability for the click reaction without requiring high concentrations of denaturing organic solvents.

References

- Lumiprobe. "R6G alkyne, 6-isomer". Lumiprobe.com.

- Antibodies.com. "R6G alkyne, 6-isomer (A270256)". Antibodies.com.

Sources

Synthesis and Application of Rhodamine 6G (R6G) Alkyne 6-Isomer: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale

In the landscape of modern bioconjugation and molecular diagnostics, the selection of an optimal fluorophore is as critical as the targeting ligand itself. Rhodamine 6G (R6G) is a premier xanthene-class dye renowned for its exceptional photostability and high fluorescence quantum yield (approaching 0.95)[1]. Relative to standard fluorescein (FAM), the absorption (~518–530 nm) and emission (~542–550 nm) maxima of R6G are shifted into the long-wave (red) region, making it an ideal Förster Resonance Energy Transfer (FRET) acceptor and a superior choice for multiplexed quantitative PCR (qPCR) TaqMan probes[2].

As a Senior Application Scientist, I emphasize that the utility of R6G in precision drug development relies heavily on isomeric purity. Commercially available rhodamine derivatives are often synthesized as a mixture of 5- and 6-isomers. However, using isomeric mixtures in bioconjugation leads to "peak doubling" during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of labeled oligonucleotides or proteins, complicating quality control and leading to inconsistent FRET efficiencies[3]. Therefore, the synthesis of the pure R6G alkyne 6-isomer (a propargylamide derivative of 6-carboxy-R6G) is the gold standard for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry workflows[].

Mechanistic Pathway & Synthetic Strategy

The synthesis of the R6G alkyne 6-isomer is engineered to be a highly controlled, two-step amidation process. We begin with the pure 6-carboxy-Rhodamine 6G rather than the standard ethyl ester R6G, as the free carboxylic acid at the 6-position of the pendant phenyl ring provides a specific, bio-orthogonal tethering point.

The causality behind our reagent selection is as follows:

-

Activating Agent (TSTU): Instead of the traditional EDC/NHS aqueous coupling, we utilize TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous conditions. TSTU exhibits vastly superior reaction kinetics in organic solvents and minimizes the epimerization or degradation of the fluorophore.

-

Base (DIPEA): N,N-Diisopropylethylamine is selected as a sterically hindered, non-nucleophilic base. It serves a dual purpose: deprotonating the 6-carboxylic acid to facilitate TSTU attack, and maintaining the subsequent propargylamine in its reactive free-base form without competing as a nucleophile.

-

Nucleophile (Propargylamine): This primary amine donates the terminal alkyne required for downstream click chemistry, forming a highly stable amide bond (propargylamide) with the R6G core[5].

Workflow for the synthesis and purification of R6G alkyne 6-isomer.

Quantitative Data & Reagent Profiling

To ensure absolute reproducibility, all quantitative data regarding the photophysical properties and synthetic stoichiometry are summarized below.

Table 1: Photophysical and Chemical Properties of R6G Alkyne 6-Isomer

| Property | Value |

| Molecular Formula | C30H29N3O4[] |

| Molecular Weight | 495.57 g/mol [] |

| Absorption Maximum (λmax) | ~518 - 530 nm[1] |

| Emission Maximum (λem) | ~542 - 550 nm[2] |

| Quantum Yield (Φ) | ~0.95[1] |

| Reactive Group | Terminal Alkyne |

Table 2: Optimized Reagent Stoichiometry for Synthesis

| Reagent | Equivalents | Function |

| 6-Carboxy-R6G | 1.0 eq | Starting Fluorophore |

| TSTU | 1.2 eq | Aminium-based Activating Agent |

| DIPEA | 3.0 eq | Non-nucleophilic Base |

| Propargylamine | 1.5 eq | Alkyne Donor / Nucleophile |

| Anhydrous DMF | - | Aprotic Solvent |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; in-process analytical checks are embedded to ensure that each intermediate is verified before proceeding, thereby eliminating downstream failures.

Step 1: Activation to 6-Carboxy-R6G NHS Ester

-

Preparation: In a flame-dried, amber-colored round-bottom flask (to prevent photobleaching[3]), dissolve 1.0 mmol of pure 6-carboxy-Rhodamine 6G in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add 3.0 mmol of DIPEA to the solution and stir for 5 minutes under an argon atmosphere.

-

Activation: Slowly add 1.2 mmol of TSTU.

-

Validation Check 1 (TLC/HPLC): Stir the reaction at room temperature for 1 hour. Monitor the reaction via analytical RP-HPLC or TLC (Dichloromethane:Methanol 9:1). The complete disappearance of the starting material and the emergence of a less polar peak confirms the quantitative formation of the NHS ester. Do not proceed if starting material remains; spike with 0.1 eq TSTU if necessary.

Step 2: Amidation with Propargylamine

-

Conjugation: To the activated NHS ester solution, add 1.5 mmol of propargylamine dropwise via a gas-tight syringe.

-

Incubation: Stir the mixture at room temperature in the dark for 2 to 4 hours.

-

Validation Check 2 (LC-MS): Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The presence of a dominant mass peak at m/z 496.5 [M+H]+ confirms the successful formation of the R6G propargylamide (alkyne 6-isomer).

Step 3: Purification and Isolation

-

Precipitation: Concentrate the DMF solution under reduced pressure to approximately 3 mL. Dropwise, add the concentrate into 30 mL of ice-cold diethyl ether to precipitate the crude dye.

-

Centrifugation: Centrifuge at 4000 x g for 10 minutes, decant the supernatant, and wash the dark red/pink pellet twice with cold ether.

-

RP-HPLC Purification: Dissolve the pellet in a minimum volume of Acetonitrile/Water (1:1) and inject onto a Preparative C18 RP-HPLC column. Elute using a gradient of 10% to 90% Acetonitrile in Water (containing 0.1% Trifluoroacetic acid).

-

Validation Check 3 (Final QC): Collect the major peak absorbing at 525 nm. Lyophilize to yield the pure R6G alkyne 6-isomer. Final validation requires analytical HPLC showing >95% purity and a single isomeric peak.

Application: CuAAC Click Chemistry Bioconjugation

Once synthesized, the R6G alkyne 6-isomer serves as a highly reactive bio-orthogonal probe. In drug development and genomics, it is utilized to label azide-modified biomolecules (such as synthetic oligonucleotides or engineered antibodies) via CuAAC[3].

The causality of the click reaction components is critical: Copper(II) sulfate is reduced in situ by sodium ascorbate to the catalytic Copper(I) species. Because Cu(I) can induce reactive oxygen species (ROS) that degrade fluorophores or biomolecules, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory to stabilize the Cu(I) oxidation state and accelerate the cycloaddition, forming a stable 1,2,3-triazole linkage.

CuAAC click chemistry workflow linking R6G alkyne 6-isomer to an azide.

By strictly adhering to isomeric purity and utilizing a self-validating synthetic workflow, researchers can leverage the R6G alkyne 6-isomer to generate highly reliable, deeply fluorescent bioconjugates for advanced flow cytometry, cellular imaging, and molecular diagnostics.

References

- Source: lumiprobe.

- Source: wikipedia.

- Source: lumiprobe.

- Source: bocsci.

- Source: acs.

Sources

Technical Whitepaper: Rhodamine 6G Alkyne (6-Isomer)

The following technical guide details the specifications, chemical identity, and experimental application of Rhodamine 6G Alkyne, 6-Isomer . This document is structured for researchers requiring high-fidelity bioconjugation protocols.

Precision Reagents for Bioorthogonal Chemistry

Executive Summary

Rhodamine 6G (R6G) Alkyne, 6-isomer, is a high-quantum-yield fluorophore derivatized for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike the generic 5(6)-mixed isomers often supplied in bulk, the pure 6-isomer offers distinct advantages in high-resolution microscopy and FRET applications: it eliminates batch-to-batch variability in dipole orientation and ensures a single elution peak during HPLC purification of conjugates.

This guide defines the physicochemical properties, structural identity, and validated conjugation protocols for the 6-isomer, addressing the common ambiguity surrounding its CAS assignment.

Chemical Identity & Specifications

The CAS Number Paradox

Researchers often search for a specific CAS number for "Rhodamine 6G Alkyne 6-isomer" and find none. This is not an error. As a specialized functionalized derivative, this specific conjugate does not yet possess a unique Chemical Abstracts Service (CAS) registry number in the public domain.

-

Parent Compound CAS: (Rhodamine 6G, chloride salt).

-

Identification Strategy: To procure this exact molecule, researchers must rely on the IUPAC name and Catalog Identifiers from specialized synthesis labs (e.g., Lumiprobe, BroadPharm, BOC Sciences) rather than a generic CAS.

Structural Specifications

The "6-isomer" designation refers to the regiochemistry of the alkyne-bearing linker attached to the pendant phenyl ring of the xanthene core.

| Feature | Specification |

| Chemical Name | 6-(prop-2-ynylcarbamoyl)rhodamine 6G |

| Molecular Formula | C₃₀H₂₉N₃O₄ |

| Molecular Weight | ~495.57 Da |

| Appearance | Dark red/purple solid |

| Solubility | DMSO, DMF, MeOH (Low water solubility before conjugation) |

| Purity Standard | ≥ 95% (HPLC), ≥ 95% Isomeric Purity |

Spectral Properties

R6G is renowned for its photostability and high quantum yield, making it superior to Fluorescein for extended imaging.

| Property | Value | Notes |

| Excitation Max ( | 518 nm | Compatible with 514 nm (Argon) or 532 nm (Nd:YAG) lasers |

| Emission Max ( | 544 nm | Bright orange fluorescence |

| Quantum Yield ( | 0.95 | Near-unity efficiency in ethanol |

| Extinction Coeff. ( | 116,000 M⁻¹cm⁻¹ | High molar absorptivity |

Structural Visualization & Isomer Logic

The distinction between the 5- and 6-isomers is critical for structural biology. The 6-isomer places the linker at the position para to the xanthene attachment point (in the context of the phthalic acid precursor), often resulting in less steric hindrance for certain enzymatic pockets compared to the 5-isomer.

Diagram 1: Chemical Structure & Isomerism

The following diagram illustrates the core structure of the R6G 6-isomer and its reactive alkyne handle.

Caption: Structural topology of R6G Alkyne 6-isomer, highlighting the specific attachment point of the click-reactive group.

Experimental Protocol: CuAAC Conjugation

This protocol describes the conjugation of R6G Alkyne (6-isomer) to an Azide-functionalized biomolecule (e.g., Protein-N3). This is a self-validating protocol: the appearance of color in the excluded volume during purification confirms conjugation.

Reagents Required

-

R6G Alkyne Stock: 10 mM in dry DMSO (Store at -20°C, desiccated).

-

CuSO₄ Solution: 50 mM in water (Freshly prepared).

-

THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine, 250 mM in water. Note: THPTA protects proteins from Cu(I)-induced oxidation.

-

Sodium Ascorbate: 100 mM in water (Freshly prepared—do not store).

-

Buffer: PBS (pH 7.4). Avoid buffers with chelators (EDTA) or primary amines (Tris) if possible, though Tris is tolerable with high Cu efficiency.

Step-by-Step Workflow

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Protein-Azide solution (50–100 µM final conc).

-

PBS to final volume.

-

R6G Alkyne: Add 1.5–2.0 molar equivalents relative to the azide.

-

Premix Catalyst: In a separate tube, mix CuSO₄ and THPTA (1:5 molar ratio) and incubate for 2 minutes.

-

Add Catalyst Complex to the reaction (Final Cu conc: 100–500 µM).

-

Start Reaction: Add Sodium Ascorbate (Final conc: 2.5–5 mM).

-

-

Incubation:

-

Incubate for 30–60 minutes at Room Temperature in the dark.

-

QC Check: The solution should remain clear. Turbidity indicates protein precipitation (copper shock).

-

-

Purification (Critical):

-

Method: Size Exclusion Chromatography (e.g., PD-10 column or Zeba Spin).

-

Validation: You will see two bands. The fast-moving colored band is your Conjugate . The slow-moving (or retained) colored band is unreacted free dye.

-

Success Criterion: Collection of the first fluorescent fraction yields a solution that retains fluorescence after dialysis.

-

Diagram 2: CuAAC Reaction Pathway

Caption: Logical flow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing R6G 6-isomer.

Troubleshooting & Quality Control

Isomer Verification

If you suspect you have received a mixed isomer (5/6) batch, run an analytical HPLC.

-

6-Isomer: Single sharp peak.

-

Mixed Isomer: Double peak or a shouldered peak.

-

Why it matters: In FRET experiments, the 5- and 6-isomers have slightly different dipole orientations. Using a mixture introduces heterogeneity in your

calculations, widening the FRET histogram.

Fluorescence Quenching

R6G is prone to self-quenching if over-labeled.

-

Diagnosis: The conjugate looks intensely colored but has low fluorescence intensity.

-

Solution: Aim for a Degree of Labeling (DOL) between 1.0 and 2.0. Do not exceed DOL 3.

References

-

PubChem. Rhodamine 6G (Compound).[1] National Library of Medicine. [Link]

-

Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology. (Foundational text on Rhodamine chemistry and isomerism). [Link]

Sources

Precision Bioconjugation with R6G Alkyne 6-Isomer: Photophysics, Commercial Sourcing, and CuAAC Methodologies

Executive Summary

The integration of classical fluorophores with modern bioorthogonal chemistry has revolutionized molecular tracking, quantitative proteomics, and spatial transcriptomics. Rhodamine 6G (R6G) is a benchmark xanthene dye renowned for its exceptional brightness, photostability, and high quantum yield[1][2]. However, the conventional synthesis of xanthene dyes yields a heterogeneous mixture of 5-carboxy and 6-carboxy isomers.

For rigorous analytical applications—such as high-performance liquid chromatography (HPLC), mass spectrometry (LC-MS), and single-molecule Förster Resonance Energy Transfer (smFRET)—isomer purity is non-negotiable. The R6G alkyne, 6-isomer provides a structurally defined, pure terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][3]. This whitepaper serves as a comprehensive guide for researchers and drug development professionals to understand the mechanistic advantages of the 6-isomer, evaluate commercial suppliers, and implement a self-validating labeling protocol.

Mechanistic Foundations & The Isomer Imperative

The Photophysics of Rhodamine 6G

R6G operates in the yellow-green to orange spectrum, serving as an excellent alternative to fluorescein (FAM) due to its superior resistance to photobleaching and pH insensitivity[2]. When functionalized with a terminal propargyl (alkyne) group, the dye becomes a highly specific probe for azide-bearing biomolecules[1].

Table 1: Quantitative Photophysical Properties of R6G Alkyne 6-Isomer [1][2]

| Property | Value / Specification |

| Excitation Maximum (λex) | 518 nm |

| Emission Maximum (λem) | 542 nm |

| Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.95 |

| Molecular Weight (MW) | 495.6 g/mol |

| Solubility | DMSO, DMF, Alcohols |

Causality: Why the Pure 6-Isomer?

In bioconjugation, substituting a mixed-isomer dye for a pure isomer fundamentally alters experimental outcomes. The 5- and 6-isomers of R6G possess slightly different dipole moments and spatial geometries.

-

Chromatographic Artifacts: In HPLC, a mixed-isomer conjugate will often elute as a doublet peak, complicating the quantification of labeled oligonucleotides or peptides.

-

FRET Inconsistencies: The transition dipole moment orientation differs between the isomers. In distance-dependent assays like FRET, a mixed population introduces variance in the orientation factor (κ²), leading to noisy or irreproducible distance calculations.

The CuAAC Pathway

The "click" reaction relies on the cycloaddition between the terminal alkyne of the R6G probe and the azide of the target molecule, forming a stable 1,4-disubstituted 1,2,3-triazole linkage[4][5]. This reaction is thermodynamically driven but kinetically restricted, requiring a Copper(I) catalyst to proceed at physiological temperatures[6].

Mechanism of CuAAC bioconjugation using R6G alkyne 6-isomer.

Commercial Supplier Landscape

Sourcing high-purity R6G alkyne 6-isomer is critical for assay reproducibility. Several specialized chemical vendors synthesize and distribute this specific isomer globally.

Table 2: Key Commercial Suppliers of R6G Alkyne 6-Isomer

| Supplier | Catalog Number | Purity | Notable Features / Notes |

| BroadPharm [1] | BP-28915 | >95% (NMR/HPLC) | Ships within 24 hours; comprehensive analytical data (NMR/SDS) available. |

| Lumiprobe [3][7] | 4s (Standard) | >95% | Major supplier of pure isomer click reagents; highly cited in nucleic acid research. |

| Shaanxi Xinyan Bomei [8] | Y-R-3564 | >95% | Regional supplier (China) specializing in click chemistry and PEG linkers. |

| Ala Biolab [9] | Distributor | N/A | European distributor for Lumiprobe products. |

Note: Always request a lot-specific Certificate of Analysis (CoA) to verify the absence of the 5-isomer.

Self-Validating Experimental Protocol: In Vitro Protein Labeling

To ensure scientific integrity, a bioconjugation protocol must be self-validating. The following methodology for labeling an azide-modified protein with R6G alkyne 6-isomer incorporates specific mechanistic safeguards[10].

Reagent Preparation & Causality

-

Protein-N3: 1–5 mg/mL in PBS (pH 7.4). Causality: Avoid buffers containing primary amines (e.g., Tris) or chelators (e.g., EDTA) which can strip the copper catalyst.

-

R6G Alkyne 6-Isomer: 10 mM stock in anhydrous DMSO.

-

CuSO4: 50 mM in Milli-Q water.

-

THPTA Ligand: 50 mM in Milli-Q water.

-

Sodium Ascorbate: 100 mM in Milli-Q water. Causality: Must be prepared fresh daily. Ascorbate oxidizes rapidly in aqueous solution; degraded ascorbate fails to reduce Cu(II) to the catalytically active Cu(I), stalling the reaction[4][6].

Step-by-Step Workflow

Step 1: Catalyst Complexation (Critical Step) Premix the CuSO4 and THPTA ligand at a 1:5 molar ratio before adding them to the protein.

-

Why? Free Cu(I) disproportionates rapidly and generates Reactive Oxygen Species (ROS) via the Fenton reaction, which will degrade your protein and bleach the fluorophore[5]. THPTA stabilizes Cu(I) and acts as a sacrificial reductant to protect the biomolecule.

Step 2: Reaction Assembly To 100 µL of the Protein-N3 solution, sequentially add:

-

2 µL of R6G Alkyne 6-Isomer (Final conc. ~200 µM). Vortex gently.

-

12 µL of the premixed CuSO4/THPTA complex (Final conc. 1 mM Cu / 5 mM THPTA).

-

5 µL of fresh Sodium Ascorbate (Final conc. 5 mM).

-

Self-Validation Check: Set up a parallel Negative Control tube containing all reagents except CuSO4 (replace with water).

Step 3: Incubation & Quenching Incubate the reaction at room temperature for 1 hour in the dark. Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper, followed by protein precipitation (e.g., acetone or chloroform/methanol) to remove unreacted dye[10].

Step 4: Orthogonal Validation Resolve the precipitated protein pellets on an SDS-PAGE gel.

-

Validation Logic: Image the gel for fluorescence (Ex ~520 nm / Em ~540 nm) before staining with Coomassie Blue.

-

Success Criteria: The fluorescent band must perfectly co-migrate with the Coomassie-stained protein band. Crucially, the Negative Control must show zero fluorescence at the protein molecular weight. If the negative control is fluorescent, the R6G dye is non-covalently sticking to hydrophobic pockets of the protein, invalidating the click chemistry results[10].

Self-validating experimental workflow for CuAAC protein labeling.

References

-

Ala Biolab. "Lumiprobe - Ala Biolab." alabiolab.ro. Available at: [Link][9]

-

National Science Foundation (NSF PAR). "Copper(I)-nitrene platform for chemoproteomic profiling of methionine." nsf.gov. Available at: [Link][10]

-

National Institutes of Health (PMC). "Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents." nih.gov. Available at:[Link][4]

-

Interchim. "Click chemistries - Interchim." interchim.fr. Available at:[Link][5]

-

ResearchGate. "Cu-Catalyzed Azide−Alkyne Cycloaddition." researchgate.net. Available at: [Link][6]

Sources

- 1. R6G alkyne, 6-isomer | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Alkyne-产品中心-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 9. Lumiprobe – Ala Biolab [alabiolab.ro]

- 10. par.nsf.gov [par.nsf.gov]

Methodological & Application

Application Note: High-Fidelity Bioconjugation using Rhodamine 6G (R6G) Alkyne 6-Isomer via CuAAC

Executive Summary & Strategic Rationale

Rhodamine 6G (R6G) is a premium xanthene-class fluorophore renowned for its exceptional photostability, high quantum yield, and red-shifted emission profile relative to standard fluorescein[1]. The R6G alkyne, 6-isomer is a specialized terminal alkyne derivative engineered specifically for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely known as click chemistry[2].

For drug development professionals and structural biologists, achieving a predictable and uniform Degree of Labeling (DoL) is critical. By utilizing the isomerically pure 6-isomer rather than a standard 5-/6-isomer mixture, researchers eliminate chromatographic doublets, ensure uniform Förster Resonance Energy Transfer (FRET) distances, and establish strict batch-to-batch reproducibility required for rigorous quantitative assays.

Photophysical Profiling & Isomeric Advantages

Understanding the quantitative photophysical properties of the R6G alkyne 6-isomer is essential for downstream multiplexing and spectrophotometric validation[3].

Table 1: Photophysical & Structural Properties of R6G Alkyne 6-Isomer

| Property | Value | Mechanistic Implication |

| Fluorophore Core | Rhodamine 6G (Xanthene) | High resistance to photobleaching during prolonged microscopy. |

| Isomeric Purity | Pure 6-isomer | Ensures a single hydrodynamic radius for the final bioconjugate. |

| Excitation / Absorption Max | 518 nm | Compatible with standard 514 nm or 532 nm laser lines. |

| Emission Maximum | 542 nm | Deep yellow/orange emission; easily multiplexed with DAPI or Cy5. |

| Extinction Coefficient ( | 116,000 L·mol⁻¹·cm⁻¹ | High molar absorptivity allows for lower labeling densities. |

| Quantum Yield ( | 0.95 | Near-perfect radiative decay efficiency ensures ultra-bright signal. |

| Correction Factor ( | 0.17 | Critical for accurate protein quantification post-conjugation. |

Mechanistic Workflow of CuAAC Bioconjugation

The CuAAC reaction relies on the in situ generation of a catalytic Cu(I) species from a Cu(II) precursor[4]. Because free Cu(I) is highly reactive and can generate biomolecule-cleaving Reactive Oxygen Species (ROS) via the Fenton reaction, the workflow strictly requires a stabilizing ligand (e.g., THPTA) and a robust reducing agent (Sodium Ascorbate).

CuAAC click chemistry workflow utilizing R6G Alkyne 6-isomer and Cu(I) catalysis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing specific physical changes at defined checkpoints, the operator can confirm the mechanistic success of the reaction without waiting for final assay results.

Table 2: CuAAC Reaction Master Mix Stoichiometry

| Component | Stock Concentration | Molar Equivalents | Purpose |

| Azide-Modified Protein | 1–10 mg/mL in PBS | 1 eq (Reference) | Target biomolecule |

| R6G Alkyne, 6-Isomer | 10 mM in DMSO | 3–10 eq | Fluorophore label |

| CuSO₄ | 10 mM in H₂O | 1–2 eq (to alkyne) | Catalyst precursor |

| THPTA Ligand | 50 mM in H₂O | 5 eq (to Cu) | Cu(I) stabilizer / ROS shield |

| Sodium Ascorbate | 100 mM in H₂O | 10 eq (to Cu) | Reducing agent |

Step-by-Step Methodology

Step 1: Reagent Preparation & Catalyst Complexation

-

Dissolve R6G alkyne 6-isomer in high-purity, anhydrous DMSO to a 10 mM concentration. Mechanistic Rationale: R6G alkyne is hydrophobic; introducing water into the stock will cause premature dye aggregation, drastically reducing conjugation efficiency.

-

In a separate microcentrifuge tube, mix the 10 mM CuSO₄ and 50 mM THPTA ligand at a 1:5 volumetric ratio.

-

Mechanistic Rationale: Pre-complexing THPTA with Cu(II) ensures complete coordination of the copper ion. This prevents free copper from binding non-specifically to histidine residues on the protein backbone, which would cause localized ROS-mediated protein degradation[4].

Step 2: Reaction Assembly & Degassing

-

Add the azide-modified protein to the reaction vial. Ensure the total volume of organic solvent (DMSO from the dye) does not exceed 10% of the final reaction volume to prevent protein denaturation.

-

Add the appropriate molar equivalent of R6G alkyne 6-isomer.

-

Add the pre-mixed CuSO₄/THPTA catalytic complex.

-

Degas the solution by gently purging the vial with Argon or Nitrogen gas for 30–40 seconds[4].

-

Mechanistic Rationale: Dissolved oxygen competes with the click reaction by rapidly oxidizing the active Cu(I) catalyst back to inactive Cu(II). Degassing ensures a robust, uninterrupted catalytic cycle.

Step 3: Initiation via Reduction

-

Prepare a fresh 100 mM solution of Sodium Ascorbate in deionized water. Mechanistic Rationale: Ascorbate degrades and oxidizes rapidly in aqueous solutions exposed to air. Using oxidized ascorbate will fail to generate the necessary Cu(I) species[4].

-

Add the ascorbate to the degassed reaction mixture, flush briefly with inert gas, and seal the tube.

-

Validation Checkpoint 1: Upon addition of ascorbate, the solution should shift from a faint blue (Cu²⁺) to colorless/pale yellow (Cu⁺), confirming successful catalyst activation. (Note: The intense color of R6G may mask this, so a parallel blank without dye can be used for visual confirmation).

-

Incubate at room temperature for 1–4 hours in the dark.

Step 4: Purification

-

Remove unreacted dye, copper, and ligands using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) or extensive dialysis against PBS.

-

Validation Checkpoint 2: The purified high-molecular-weight protein fraction will exhibit a distinct pink/red hue under ambient light and fluoresce brilliantly under a 532 nm laser, confirming covalent attachment rather than non-specific small-molecule trapping.

Quantitative Validation: Degree of Labeling (DoL)

To validate the structural integrity and labeling efficiency of the conjugate, measure the UV-Vis absorbance of the purified product at 280 nm (

Calculate the Degree of Labeling (moles of dye per mole of protein) using the following self-correcting formula, which accounts for the dye's inherent absorbance at 280 nm using the specific Correction Factor (

Where

References

Sources

Application Note: High-Efficiency Fluorescent Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using R6G Alkyne

Mechanistic Insights & Experimental Causality

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has fundamentally transformed bioconjugation by enabling the rapid, bioorthogonal, and highly regioselective formation of stable 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes[1]. While the uncatalyzed Huisgen cycloaddition requires elevated temperatures that denature proteins, the introduction of a copper(I) catalyst accelerates the reaction by several orders of magnitude, allowing it to proceed efficiently under mild physiological conditions[2].

Why R6G Alkyne? For fluorescence-based downstream applications—such as flow cytometry, in vivo bioimaging, and quantitative proteomics—Rhodamine 6G (R6G) alkyne serves as a premier fluorescent probe. Compared to standard fluorescein, R6G possesses a rigid tricyclic xanthene core that yields a red-shifted emission, superior photostability, and an exceptionally high quantum yield (~0.95)[].

The Critical Role of THPTA and Ascorbate The active catalyst in the CuAAC reaction is the Cu(I) oxidation state. However, Cu(I) is thermodynamically unstable in aqueous buffers and is highly prone to rapid oxidation or disproportionation[4]. To ensure a robust and self-validating reaction system, specific reagents must be employed:

-

Sodium Ascorbate: Utilized as a mild reducing agent to continuously generate active Cu(I) in situ from a stable Cu(II) source (e.g., CuSO₄)[5].

-

THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble, highly effective accelerating ligand. It coordinates Cu(I) to maintain its catalytic activity while simultaneously acting as a sacrificial reductant. By intercepting reactive oxygen species (ROS) generated during ascorbate oxidation, THPTA protects sensitive biomolecules from oxidative degradation[6][7].

-

Aminoguanidine: Ascorbate oxidation generates dehydroascorbate and other reactive dicarbonyls. Aminoguanidine is added as a scavenger to prevent these byproducts from cross-linking arginine or lysine residues on the target protein[5][8].

Photophysical & Chemical Properties

Understanding the physicochemical properties of the fluorophore is critical for optimizing labeling ratios and downstream detection settings.

Table 1: Key properties of R6G Alkyne, 6-isomer for experimental planning[].

| Property | Specification | Experimental Implication |

| Molecular Formula | C₃₀H₂₉N₃O₄ | Determines mass shift in mass spectrometry (MW: 495.57 g/mol ). |

| Excitation Max | 518 nm | Compatible with standard 488 nm or 514 nm laser lines. |

| Emission Max | 542 nm | Red-shifted emission avoids cellular autofluorescence. |

| Quantum Yield | 0.95 | Exceptionally bright; allows for low-abundance target detection. |

| Solubility | DMF, DMSO, Alcohols | Requires 5-10% organic co-solvent in aqueous buffers to prevent precipitation. |

Workflow Visualization

Figure 1: Workflow of CuAAC bioconjugation, highlighting Cu(I)-THPTA formation and cycloaddition.

Standardized Protocol for Biomolecule Labeling

This protocol is designed as a self-validating system for labeling an azide-modified protein (e.g., an antibody) with R6G alkyne[5][9]. The order of addition is strictly engineered to protect the biomolecule from metal-induced aggregation.

Materials & Stock Solutions

-

CuSO₄: 20 mM in ultrapure water.

-

THPTA Ligand: 50 mM in ultrapure water.

-

Aminoguanidine HCl: 100 mM in ultrapure water.

-

Sodium Ascorbate: 100 mM in ultrapure water (Must be prepared fresh daily).

-

R6G Alkyne: 5 mM in anhydrous DMSO.

Step-by-Step Methodology

Step 1: Reaction Assembly

-

In a 2.0 mL light-protected microcentrifuge tube, dilute the azide-modified biomolecule in PBS (pH 7.4) to a final volume of 400 µL (target azide concentration: ~50 µM).

-

Add 10 µL of the 5 mM R6G Alkyne stock (final concentration: ~100 µM).

-

Causality Check: A 2-to-5-fold molar excess of alkyne ensures the reaction is driven to completion without causing excessive hydrophobic aggregation.

Step 2: Catalyst Pre-Chelation (Critical)

-

In a separate, smaller tube, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Incubate at room temperature for 5 minutes.

-

Causality Check: Pre-chelating Cu(II) with THPTA before adding it to the biomolecule prevents free copper ions from inducing non-specific metallation, precipitation, or structural degradation of the target protein[7][9].

Step 3: Catalyst Introduction

-

Transfer the pre-chelated Cu(II)-THPTA complex (7.5 µL total) to the main reaction tube containing the protein and fluorophore.

Step 4: Addition of Aminoguanidine

-

Add 25 µL of 100 mM Aminoguanidine to the main reaction tube.

-

Causality Check: Aminoguanidine acts as a sacrificial scavenger, preventing reactive dicarbonyls (generated in the next step) from cross-linking arginine or lysine residues on the biomolecule[5][8].

Step 5: Initiation via Sodium Ascorbate

-

Add 25 µL of freshly prepared 100 mM Sodium Ascorbate.

-

Causality Check: Ascorbate reduces the Cu(II)-THPTA complex to the active Cu(I)-THPTA state, initiating the cycloaddition[4]. It must be prepared fresh because aqueous ascorbate rapidly oxidizes in air, which would stall the catalytic cycle.

Step 6: Incubation and Purification

-

Cap the tube to minimize oxygen exposure. Mix gently by inversion and incubate on an end-over-end rotator for 1 hour at room temperature, protected from light.

-

Purify the resulting R6G-labeled biomolecule using a size-exclusion desalting column (e.g., PD-10) or dialysis to remove unreacted fluorophore and copper complexes.

Troubleshooting & Optimization

-

Precipitation of Fluorophore: R6G alkyne is highly hydrophobic. If cloudiness is observed upon addition, ensure the final reaction mixture contains at least 5-10% DMSO or DMF to maintain solubility[9].

-

Low Labeling Efficiency: The CuAAC reaction rate is heavily dependent on the local concentration of the Cu(I)-ligand complex. If labeling yields are poor, verify that the sodium ascorbate was freshly prepared. You may also increase the CuSO₄ concentration up to 250 µM, provided the THPTA concentration is proportionally increased to maintain a 1:5 ratio[5][8].

-

Biomolecule Degradation: If protein aggregation or loss of biological function occurs, increase the THPTA:Cu ratio to 10:1 to enhance ROS scavenging[6].

References

1.1 - ChemRxiv 2.8 - PMC/NIH 3.2 - PMC/NIH 4.6 - ResearchGate 5.5 - SciSpace 6.7 - BroadPharm 7.9 - AxisPharm 8.4 - RSC Publishing 9. - BOC Sciences

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axispharm.com [axispharm.com]

Protocol for Site-Specific Protein Labeling with R6G Alkyne 6-Isomer via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction

The precise, covalent attachment of fluorescent probes to proteins is a cornerstone of modern biological research, enabling the visualization and quantification of protein localization, dynamics, and interactions. Rhodamine 6G (R6G) is a bright and highly photostable xanthene dye, making it an excellent choice for a variety of fluorescence-based applications.[] This protocol details the site-specific labeling of a protein of interest (POI) with R6G Alkyne, 6-isomer, a derivative of Rhodamine 6G containing a terminal alkyne group.[2][3] This alkyne moiety allows for its covalent conjugation to an azide-modified protein via a highly efficient and specific bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the underlying principles, a detailed step-by-step protocol, and methods for characterization of the final labeled protein conjugate. The causality behind experimental choices is explained to ensure both technical accuracy and practical success.

Principle of the Method

The labeling strategy relies on a two-step process:

-

Introduction of an Azide Handle onto the Protein: A bioorthogonal azide group is site-specifically incorporated into the target protein. This can be achieved through various methods, including the genetic incorporation of unnatural amino acids (e.g., p-azidophenylalanine) or by chemical modification of specific amino acid residues (e.g., lysine or cysteine) with an azide-containing reagent.[7][8] The azide group is chosen for its small size and lack of reactivity with native biological functionalities, ensuring that the labeling reaction is highly specific.[5]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein is then reacted with R6G Alkyne 6-isomer in the presence of a Cu(I) catalyst.[5][9] The copper catalyst dramatically accelerates the rate of the [3+2] cycloaddition between the azide and the terminal alkyne of the R6G molecule, forming a stable triazole linkage.[5][6] This reaction is highly efficient, proceeds under mild, aqueous conditions, and is orthogonal to most biological functional groups, making it ideal for protein labeling.[4][6]

Below is a diagram illustrating the overall workflow for labeling a protein with R6G Alkyne 6-isomer.

Caption: Workflow for R6G-alkyne protein labeling.

Materials and Reagents

This section provides a general list of materials. Specific quantities will depend on the scale of the reaction.

| Reagent/Material | Supplier Example | Notes |

| R6G Alkyne, 6-isomer | BroadPharm, Lumiprobe | Store at -20°C, protected from light.[2][3][10] Soluble in DMF, DMSO, and alcohols.[3][10] |

| Azide-Modified Protein | - | Prepared in-house. Ensure high purity. |

| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | To be reduced in situ to Cu(I). |

| Sodium Ascorbate | Sigma-Aldrich | Reducing agent to generate Cu(I) from Cu(II). |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | A water-soluble ligand that stabilizes the Cu(I) catalyst and protects the protein from oxidative damage.[4] |

| Degassed PBS or other suitable buffer (pH 7.4) | - | Degassing is crucial to prevent re-oxidation of Cu(I). |

| Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | To dissolve the R6G Alkyne. |

| Desalting Columns (e.g., PD-10) | Cytiva | For purification of the labeled protein.[] |

| Amicon Ultra Centrifugal Filters | MilliporeSigma | For buffer exchange and concentration. |

| SDS-PAGE analysis equipment | Bio-Rad | For characterization of the labeled protein. |

| UV-Vis Spectrophotometer | - | For determining the degree of labeling. |

| Fluorescence Spectrometer | - | For confirming the fluorescence of the labeled protein. |

Spectral Properties of R6G Alkyne, 6-isomer:

| Property | Value |

| Excitation Maximum (λex) | ~518 nm[3][10] |

| Emission Maximum (λem) | ~542 nm[3][10] |

| Molar Extinction Coefficient (ε) | ~116,000 M⁻¹cm⁻¹[3][10] |

| Fluorescence Quantum Yield (Φ) | ~0.95[3][10] |

| Molecular Weight | 495.57 g/mol [10] |

Detailed Experimental Protocol

This protocol is a starting point and may require optimization depending on the specific protein and desired degree of labeling.

Preparation of Reagents

-

R6G Alkyne Stock Solution: Prepare a 10 mM stock solution of R6G Alkyne, 6-isomer in anhydrous DMF or DMSO. Store at -20°C, protected from light.

-

Copper(II) Sulfate Stock Solution: Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh immediately before use.

-

THPTA Ligand Stock Solution: Prepare a 50 mM stock solution of THPTA in deionized water.

-

Azide-Modified Protein Solution: Prepare the azide-modified protein in a degassed, amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

CuAAC Labeling Reaction

The following protocol is for a 100 µL reaction volume. The reaction can be scaled up or down as needed.

-

In a microcentrifuge tube, add the azide-modified protein solution. For this example, we will use 88 µL of a 1 mg/mL protein solution.

-

Add 2 µL of the 10 mM R6G Alkyne stock solution (final concentration: 200 µM). This represents a molar excess of the dye to the protein, which helps to drive the reaction to completion. The optimal molar ratio should be determined empirically.

-

Add 2 µL of the 50 mM CuSO₄ stock solution (final concentration: 1 mM).

-

Add 2 µL of the 50 mM THPTA stock solution (final concentration: 1 mM). The ligand is added before the reducing agent to chelate the copper and maintain its solubility and catalytic activity.

-

Initiate the reaction by adding 6 µL of the freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 6 mM). The final volume is now 100 µL.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

Caption: CuAAC reaction setup schematic.

Purification of the Labeled Protein

It is critical to remove unreacted R6G alkyne and the reaction components (copper, ligand, ascorbate) from the labeled protein.[12][13]

-

Size-Exclusion Chromatography (SEC): This is the most common method for separating the labeled protein from small molecule contaminants.[12]

-

Equilibrate a desalting column (e.g., PD-10) with PBS, pH 7.4.

-

Carefully load the entire reaction mixture onto the column.

-

Elute the protein with PBS according to the manufacturer's instructions. The brightly colored, labeled protein will elute first.

-

-

Centrifugal Filtration: This method can also be used for buffer exchange and to remove small molecules.

-

Add the reaction mixture to an appropriate molecular weight cutoff (MWCO) centrifugal filter unit.

-

Add excess PBS and centrifuge according to the manufacturer's instructions.

-

Repeat the wash step 3-4 times to ensure complete removal of contaminants.

-

Characterization of the Labeled Protein

-

SDS-PAGE Analysis:

-

Run samples of the unlabeled and labeled protein on an SDS-PAGE gel.

-

Visualize the gel under both white light (for Coomassie staining to see the total protein) and with a fluorescence scanner (to visualize the R6G-labeled protein).

-

A fluorescent band at the expected molecular weight of the protein confirms successful labeling.

-

-

UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation:

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of R6G (~518 nm, Aₘₐₓ).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein Where:

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for R6G, this is approximately 0.17).[10]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration: Dye Concentration (M) = Aₘₐₓ / ε_dye Where ε_dye for R6G is ~116,000 M⁻¹cm⁻¹.[10]

-

Calculate the Degree of Labeling (DOL): DOL = Dye Concentration / Protein Concentration

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Inefficient azide incorporation into the protein. | Confirm azide incorporation using a different method (e.g., Staudinger ligation with a phosphine probe). |

| Inactive copper catalyst. | Use freshly prepared sodium ascorbate. Ensure all buffers are properly degassed. | |

| Precipitation of the protein during labeling. | Optimize buffer conditions (pH, salt concentration). Lower the reaction temperature. | |

| High Background Fluorescence | Incomplete removal of unreacted dye. | Repeat the purification step. Use a larger volume of elution buffer or more wash steps. |

| Protein Degradation | Oxidative damage from the copper catalyst. | Ensure the use of a protective ligand like THPTA. Minimize reaction time. |

Concluding Remarks

This protocol provides a robust and reliable method for the site-specific labeling of proteins with R6G Alkyne 6-isomer. The high efficiency and bioorthogonality of the CuAAC reaction, coupled with the excellent photophysical properties of Rhodamine 6G, make this a powerful tool for a wide range of applications in cell biology, biochemistry, and drug discovery.[][] As with any biochemical protocol, optimization of reaction conditions for each specific protein of interest is recommended to achieve the best results.

References

- Dirks, A. J., et al. (2009). Site-Specific Labeling of Proteins with Small Molecules in Live Cells. Current Opinion in Chemical Biology.

- Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

- Wang, Q., et al. (2003). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society.

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for site-specific protein labeling. Chemistry & Biology.

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.

-

Antibodies.com. (n.d.). R6G alkyne, 6-isomer (A270256). Retrieved from [Link]

-

GE Healthcare. (n.d.). PD-10 Desalting Columns. Retrieved from [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

The Click Chemistry Resource. (n.d.). Protocols. Retrieved from [Link]

Sources

- 2. lumiprobe.com [lumiprobe.com]

- 3. R6G alkyne, 6-isomer | BroadPharm [broadpharm.com]

- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. R6G alkyne, 6-isomer (A270256) | Antibodies.com [antibodies.com]

- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

R6G Alkyne 6-Isomer: Application Notes and Protocols for Advanced Fluorescence Microscopy

Introduction

Rhodamine 6G (R6G) is a renowned and highly versatile xanthene dye, celebrated in the scientific community for its exceptional brightness and photostability.[1] These characteristics, coupled with a high fluorescence quantum yield, have established R6G as a workhorse fluorophore in a multitude of applications, including fluorescence microscopy and laser physics.[1][2] The evolution of this classical dye into R6G alkyne 6-isomer represents a significant advancement for modern biological imaging. This derivative incorporates a terminal alkyne group, a chemical handle that unlocks the power of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This highly specific and efficient bioorthogonal reaction allows for the covalent attachment of R6G to a wide array of azide-modified biomolecules, enabling precise and robust labeling in complex biological systems.[5][6]

The "6-isomer" designation refers to the specific substitution pattern on the xanthene core, which influences the dye's spectral and photophysical properties. This specific isomer is often preferred for its well-characterized and consistent performance. The red-shifted emission of R6G compared to fluorescein, along with its superior photostability, makes it an excellent choice for demanding imaging experiments.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of R6G alkyne 6-isomer's mechanism of action, detailed application protocols for fluorescence microscopy, and troubleshooting strategies to ensure successful and reproducible results.

Mechanism of Action: The Power of Click Chemistry

The utility of R6G alkyne 6-isomer in fluorescence microscopy is fundamentally based on the principles of click chemistry. This bioorthogonal ligation strategy enables the formation of a stable triazole linkage between the alkyne-functionalized dye and an azide-modified target molecule.[6]

The CuAAC reaction is highly specific, meaning the alkyne and azide groups will react exclusively with each other, even in the complex chemical environment of a cell, without cross-reacting with native functional groups found in proteins, nucleic acids, or lipids.[6] This bioorthogonality is a key advantage, minimizing background signal and ensuring that the fluorescence originates specifically from the labeled target.

The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent like sodium ascorbate.[7] To improve the efficiency and biocompatibility of the reaction, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) is often employed.[7][8] These ligands protect the copper(I) from oxidation and can reduce its cytotoxicity, making the reaction suitable for labeling in living cells.[8]

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Photophysical Properties

The performance of a fluorophore is defined by its photophysical characteristics. R6G is known for its excellent quantum yield and photostability.[1] The alkyne modification in the 6-isomer does not significantly alter these favorable properties.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~525-530 nm | [1][9] |

| Emission Maximum (λem) | ~545-555 nm | [1][9] |

| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ in ethanol | N/A |

| Fluorescence Quantum Yield (Φ) | ~0.95 in ethanol | [1][2] |

| Fluorescence Lifetime (τ) | ~3.8 - 5.0 ns | [10] |

Note: These values are approximate and can vary depending on the solvent, pH, and local environment of the dye.

Applications in Fluorescence Microscopy

The versatility of the click chemistry handle makes R6G alkyne 6-isomer suitable for a wide range of fluorescence microscopy applications.

Labeling of Cellular Components

By introducing azide-modified precursors into cellular metabolic pathways, researchers can specifically label newly synthesized biomolecules. For example:

-

Nascent DNA and RNA: Using 5-ethynyl-2'-deoxyuridine (EdU) or 5-ethynyluridine (EU) to label newly synthesized DNA or RNA, respectively. Subsequent click reaction with R6G alkyne allows for the visualization of cell proliferation and transcriptional activity.

-

Glycans: Incorporating azide-modified sugars (e.g., N-azidoacetylgalactosamine) into the cellular glycosylation machinery enables the labeling and imaging of glycoconjugates.[11]

-

Proteins: Utilizing azide-bearing amino acid analogs like azidohomoalanine (AHA) allows for the labeling of newly synthesized proteins.

Super-Resolution Microscopy

The high photon output and photostability of R6G make it a suitable candidate for certain super-resolution microscopy techniques that push the boundaries of optical resolution beyond the diffraction limit.[11][12]

-

STED (Stimulated Emission Depletion) Microscopy: STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot.[13] The photophysical properties of R6G are amenable to this technique, allowing for nanoscale imaging of cellular structures.[12][13]

-

STORM (Stochastic Optical Reconstruction Microscopy): While STORM typically relies on photoswitchable dyes, the principles of single-molecule localization can be adapted for robust fluorophores like R6G, particularly in dSTORM (direct STORM).[11][12]

Experimental Protocols

The following are generalized protocols for labeling biomolecules in cells using R6G alkyne 6-isomer. Optimization for specific cell types and experimental goals is highly recommended.

Protocol 1: Labeling of Nascent DNA in Adherent Cells

This protocol describes the labeling of newly synthesized DNA using EdU incorporation followed by a click reaction with R6G alkyne 6-isomer.

Materials:

-

Adherent cells cultured on coverslips

-

5-ethynyl-2'-deoxyuridine (EdU)

-

R6G alkyne 6-isomer

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)

-

THPTA ligand stock solution (e.g., 100 mM in water)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Antifade mounting medium

Procedure:

-

EdU Incorporation:

-

Incubate cells with EdU-containing medium for the desired pulse duration (e.g., 10 µM EdU for 1-2 hours).

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, combine:

-

438 µL of click reaction buffer

-

10 µL of CuSO₄ stock solution

-

2 µL of R6G alkyne 6-isomer stock solution (e.g., 5 mM in DMSO)

-

50 µL of sodium ascorbate stock solution

-

-

Aspirate the wash buffer from the cells and add the click reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash cells three times with wash buffer.

-

(Optional) Counterstain nuclei with a DNA-specific dye (e.g., DAPI).

-

Wash twice with PBS.

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

-

Imaging:

-

Image the sample using a fluorescence microscope with appropriate filter sets for R6G (Excitation: ~530 nm, Emission: ~550 nm).

-

Caption: Experimental workflow for labeling nascent DNA.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | - Inefficient EdU/AHA/etc. incorporation.- Inactive click reaction components.- Incorrect filter sets or imaging settings.[14][15] | - Optimize the concentration and incubation time for the azide-modified precursor.- Prepare fresh sodium ascorbate solution for each experiment.[5]- Verify the functionality of the click chemistry reagents with a positive control.- Ensure the excitation and emission filters are appropriate for R6G.[16] |

| High Background | - Insufficient washing.- Non-specific binding of the dye.- Autofluorescence from the sample.[17] | - Increase the number and duration of wash steps after the click reaction.[16]- Include a blocking step (e.g., with BSA) before the click reaction for some sample types.- Use appropriate controls to assess autofluorescence and consider spectral unmixing if necessary.[17] |

| Photobleaching | - High excitation light intensity.- Prolonged exposure to light. | - Reduce the laser power or illumination intensity.- Minimize the exposure time during image acquisition.- Use an antifade mounting medium.[14] |

| Uneven Staining | - Incomplete permeabilization.- Uneven distribution of reagents.[17] | - Optimize the permeabilization step with different detergents or longer incubation times.- Ensure the coverslip is fully covered with the reaction cocktail and gently agitate during incubation.[17] |

References

- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002).

-

Troubleshooting in Fluorescent Staining. (2024, February 28). Creative Bioarray. Retrieved from [Link]

- Brouwer, A. M. (2011). Measurement of photoluminescence quantum yields using standard reference materials. Pure and Applied Chemistry, 83(12), 2213-2228.

-

Rhodamine 6g – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Click Chemistry Protocols. (n.d.). Xi'an Dianhua Biotechnology Co., Ltd. Retrieved from [Link]

- El-Daly, S. A., & Al-Ghamdi, A. A. (2013). Energy transfer dye laser investigations from rhodamine 6g to nile blue in different solvents. International Journal of Chemical and Biological Engineering, 7(1), 1-6.